Excited-State Acidity (pKa*): A 5.5-Fold Increase Over 2-Naphthol
The excited-state acidity constant (pKa*) is the defining characteristic of a photoacid. 6-Cyano-2-naphthol exhibits a pKa* of 0.6, making it a 'superphotoacid' [1]. In direct comparison, 2-naphthol has a pKa* of 3.3, and another 6-substituted derivative, 6-sulfonate-2-naphthol, has a pKa* of 3.06 [1]. This represents a difference of 2.7 pKa* units, meaning 6-cyano-2-naphthol is approximately 500 times more acidic in its excited state than the parent 2-naphthol.
| Evidence Dimension | Excited-state acidity constant (pKa*) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 2-Naphthol (3.3), 6-Sulfonate-2-naphthol (3.06) |
| Quantified Difference | ~2.7 pKa* units; >500-fold higher acidity for 6-Cyano-2-naphthol |
| Conditions | Aqueous solution; fluorescence spectroscopy |
Why This Matters
This quantifiable, drastic shift in acidity is essential for applications requiring ultrafast proton transfer, such as specific fluorescence probes or fundamental studies of proton dynamics, where weaker photoacids are ineffective.
- [1] Hossen, T., & Sahu, K. (2019). Effect of Photoacid Strength on Fluorescence Modulation of 2-Naphthol Derivatives inside β-Cyclodextrin Cavity: Insights from Fluorescence, Isothermal Calorimetry, and Molecular Dynamics Simulations. Journal of Physical Chemistry B, 123(44), 9291-9301. View Source
